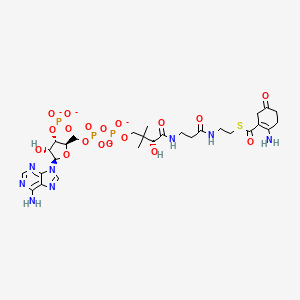
Benzoyl disulfide
Übersicht
Beschreibung
Benzoyl disulfide, also known as BDS, is a chemical compound that is widely used in a variety of scientific research applications. It is a colorless solid at room temperature and is composed of a benzene ring with two sulfur atoms attached to the ring. BDS is soluble in organic solvents and is generally stable when stored in a cool, dry place. It is a relatively inexpensive compound and is widely available for purchase.
Wissenschaftliche Forschungsanwendungen
1. Detection and Analysis in Biological Materials
Benzoyl disulfide and its derivatives have been instrumental in biochemical research. Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, providing a method to study disulfide bonds in blood and other biological substances (Ellman, 1959).
2. Radical Recombination and Photochemical Studies
This compound has been used in studying the recombination dynamics of sulfur radical pairs. Autrey et al. (1995) investigated the recombination of triplet sulfur radical pairs using bis(p-benzoylphenyl) disulfide, providing insights into intersystem crossing and the role of benzoyl substitution in singlet-triplet conversions (Autrey et al., 1995).
3. Catalytic Applications in Chemical Reactions
Matsuyama et al. (1973) found that this compound showed catalytic effects in transylidation reactions with sulfonium ylids, an important process in organic synthesis (Matsuyama et al., 1973).
4. Redox-Responsive Systems in Biomedicine
In the field of biomedicine, this compound has been used to develop redox-responsive systems. Congcong et al. (2016) utilized this compound in fabricating novel redox-responsive nanogels, highlighting its potential as a controlled carrier in biological medicine (Congcong et al., 2016).
5. Analytical Chemistry and Polarographic Studies
This compound's properties have also been explored in analytical chemistry. Humphrey and Renfro (1966) demonstrated its use in polarographic studies for the quantitative determination of thiobenzoic acid, methyl benzoate, and elemental sulfur (Humphrey & Renfro, 1966).
Wirkmechanismus
Target of Action
Benzoyl disulfide, like other disulfide compounds, primarily targets proteins and enzymes that contain thiol groups. These targets play crucial roles in various biochemical processes, including cellular metabolism, signal transduction, and redox homeostasis .
Mode of Action
The mode of action of this compound involves the formation and breaking of disulfide bonds. Disulfide bonds are crucial for the structural stability of proteins. The compound can interact with its targets by forming or breaking these bonds, leading to changes in the protein’s structure and function .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the thiamine diphosphate pathway, which is essential for energy metabolism . Additionally, the compound may also influence the oxidative stress pathway, as disulfide bond formation and breaking can lead to the production of reactive oxygen species .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that the compound is likely to be absorbed in the gastrointestinal tract after oral administration, metabolized in the liver, and excreted through the kidneys . Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters.
Result of Action
The action of this compound at the molecular and cellular levels can lead to various effects. For instance, by influencing the thiamine diphosphate pathway, it can affect energy metabolism within cells . Additionally, by modulating oxidative stress, it can impact cellular redox homeostasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other compounds that can interact with this compound. For instance, in an acidic environment, the compound may be more prone to degradation, which could affect its stability and efficacy .
Eigenschaften
IUPAC Name |
S-benzoylsulfanyl benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWLHHUMIIIZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214649 | |
| Record name | Benzoyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-32-6 | |
| Record name | Dibenzoyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzoyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO5F8186C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can benzoyl disulfide facilitate isomerization reactions?
A: Yes, this compound, similar to other compounds like thio acids, can induce cis-trans isomerization in polymers like natural rubber and cis-1,4-polybutadiene. [] This isomerization process likely proceeds through a radical mechanism. [] Free radicals generated from this compound interact with the double bonds of the polymer, leading to structural rearrangements and ultimately, isomerization. []
Q2: Does this compound participate in any known catalytic reactions?
A: this compound exhibits catalytic activity in transylidation reactions involving stable sulfonium ylids. [] Specifically, it catalyzes the transfer of a methylide group from a sulfonium bis(methoxycarbonyl)methylide to a dialkyl sulfide or pyridine. [] Thiocyanogen and dialkoxy disulfides demonstrate comparable catalytic behavior in this reaction. [] Kinetic investigations provide insights into the reaction mechanism and highlight the role of this compound in facilitating this chemical transformation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)

![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)






